Chemical Structure, Properties, and Synthetic Pathways of 5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide
Chemical Structure, Properties, and Synthetic Pathways of 5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide
Executive Summary
In modern medicinal chemistry and agrochemical development, densely functionalized pyridine scaffolds serve as critical building blocks. 5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide (CAS: 1352541-33-3) is a highly specialized, tri-substituted pyridine derivative designed for orthogonal reactivity. Featuring a bromo group, a chloro group, and a sterically demanding N,N-diethylsulfonamide moiety on adjacent carbons, this molecule allows researchers to conduct highly regioselective sequential functionalizations. This whitepaper provides an in-depth mechanistic guide to its structural properties, chemical synthesis, and application in drug discovery.
Chemical Identity & Physicochemical Properties
The unique substitution pattern of this molecule dictates its physicochemical behavior. The electron-withdrawing nature of the halogens and the sulfonamide group significantly lowers the electron density of the pyridine ring, altering its lipophilicity, basicity, and susceptibility to nucleophilic attack.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide |
| CAS Registry Number | 1352541-33-3 |
| Molecular Formula | C9H12BrClN2O2S |
| Molecular Weight | 327.63 g/mol |
| SMILES String | CCN(CC)S(=O)(=O)C1=C(Cl)C(Br)=CN=C1 |
| Structural Class | Halogenated Pyridine Sulfonamide |
Retrosynthetic Analysis & Mechanistic Pathways
The synthesis of 5-bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide relies on the amidation of its corresponding sulfonyl chloride. The precursor, 5-bromo-4-chloropyridine-3-sulfonyl chloride , is generated from an aminopyridine derivative via a modified Sandmeyer reaction.
Traditional sulfonyl chloride syntheses using phosphorus oxychloride (
Synthetic workflow for 5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems incorporating in-process controls (IPCs) and mechanistic causality.
Step 1: Synthesis of 5-Bromo-4-chloropyridine-3-sulfonyl chloride
Causality: Conducting the diazotization and chlorosulfonylation in an aqueous acidic environment prevents the hydrolysis of the product, as the resulting sulfonyl chloride has exceptionally low aqueous solubility and precipitates immediately upon formation .
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Diazotization: Suspend 5-bromo-4-chloropyridin-3-amine (1.0 eq) in 36% w/w aqueous HCl. Cool the mixture to -5 °C using an ice/salt bath.
-
Add a solution of sodium nitrite (
, 1.1 eq) in water dropwise over 30 minutes, maintaining the internal temperature below 0 °C to prevent premature diazonium decomposition. -
Chlorosulfonylation: In a separate flask, prepare a mixture of water and
(3.0 eq) at 0 °C. Add copper(I) chloride (CuCl, 0.1 eq) to form the active catalytic species. -
Transfer the cold diazonium solution dropwise into the
/CuCl mixture. -
Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Filter the precipitated solid under vacuum, wash with ice-cold water, and dry under high vacuum.
Self-Validation Checkpoint: The successful formation of the diazonium salt is confirmed by a positive starch-iodide paper test (indicating a slight excess of nitrous acid). The subsequent chlorosulfonylation is visually validated by the immediate evolution of nitrogen gas and the precipitation of the sulfonyl chloride as an off-white solid.
Step 2: Amidation to Yield the Target Sulfonamide
Causality: Diethylamine acts as the nucleophile. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of diethylamine, ensuring it remains fully nucleophilic throughout the reaction.
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Dissolve 5-bromo-4-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool to 0 °C.
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Add DIPEA (2.5 eq) to the solution in one portion.
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Add diethylamine (1.2 eq) dropwise to control the exothermic amidation reaction.
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Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Workup & Purification: Quench the reaction with saturated aqueous
. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous , and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).
Self-Validation Checkpoint: The amidation progress can be monitored via LC-MS. The starting material (sulfonyl chloride) will rapidly hydrolyze in the LC-MS aqueous mobile phase to the sulfonic acid (
~272 [M-H]-), while the desired product will appear as a stable peak at327 [M+H]+. Complete consumption of the sulfonic acid peak validates reaction completion.
Structural Reactivity & Applications in Drug Development
The strategic placement of halogens on the pyridine ring transforms this molecule into a highly versatile scaffold for late-stage functionalization .
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C4-Chloro SNAr Reactivity: The C4 position is exceptionally electron-deficient. The pyridine nitrogen exerts a strong inductive and resonance withdrawing effect, which is further amplified by the adjacent C3-sulfonamide group. This dual-withdrawing system dramatically lowers the LUMO energy of the pyridine ring, making the C4-chloro group highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiolates.
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C5-Bromo Cross-Coupling: Once the C4 position is substituted, the C5-bromo group can be selectively engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The steric shielding provided by the N,N-diethyl group at C3 dictates the regioselectivity and prevents unwanted coordination or side reactions at the sulfonamide moiety.
Orthogonal reactivity profile of the functionalized pyridine scaffold.
